molecular formula C23H42N4O7 B13864917 N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

N-(4-Amino-5-oxoheptyl)guanidine N'-Boc

Cat. No.: B13864917
M. Wt: 486.6 g/mol
InChI Key: ZCZALCXBDJMFQS-UHFFFAOYSA-N
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Description

N-(4-Amino-5-oxoheptyl)guanidine N’-Boc is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group, an oxo group, and a guanidine moiety protected by a Boc (tert-butoxycarbonyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc typically involves the reaction of an appropriate amine with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as a guanylating reagent. This reagent reacts with the amine to form the desired guanidine compound through stepwise displacement of its imidazole groups .

Industrial Production Methods

Industrial production of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc may involve large-scale synthesis using similar guanylating agents under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-5-oxoheptyl)guanidine N’-Boc undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the guanidine moiety.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted guanidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Amino-5-oxoheptyl)guanidine N’-Boc has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical processes and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-5-oxoheptyl)guanidine N’-Boc involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with various enzymes and receptors, modulating their activity. The Boc group provides protection during synthesis and can be removed under specific conditions to reveal the active guanidine compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Amino-5-oxoheptyl)guanidine N’-Boc include:

  • N-(4-Amino-5-oxoheptyl)guanidine
  • N-(4-Amino-5-oxoheptyl)guanidine N’-methyl
  • N-(4-Amino-5-oxoheptyl)guanidine N’-ethyl

Uniqueness

N-(4-Amino-5-oxoheptyl)guanidine N’-Boc is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions during synthesis. This makes it a valuable intermediate in the preparation of more complex guanidine derivatives.

Properties

Molecular Formula

C23H42N4O7

Molecular Weight

486.6 g/mol

IUPAC Name

tert-butyl N-[1-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-oxoheptan-4-yl]carbamate

InChI

InChI=1S/C23H42N4O7/c1-11-16(28)15(25-18(29)32-21(2,3)4)13-12-14-24-17(26-19(30)33-22(5,6)7)27-20(31)34-23(8,9)10/h15H,11-14H2,1-10H3,(H,25,29)(H2,24,26,27,30,31)

InChI Key

ZCZALCXBDJMFQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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